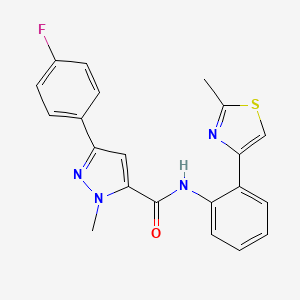![molecular formula C19H26N4O2 B2987442 (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate CAS No. 1448855-28-4](/img/structure/B2987442.png)
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate typically involves multiple steps, starting with the preparation of quinazolin-4-amine. This intermediate is then reacted with cyclohexylamine under specific conditions to form the desired compound. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the carbamate group.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound's structure or to synthesize related derivatives.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and may be used in further research or therapeutic applications.
科学的研究の応用
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of quinazoline derivatives with various biological targets. In medicine, it has potential applications in the development of new drugs, particularly in the treatment of cancer and other diseases. In industry, it is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which (1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate is compared with other similar compounds, such as quinazolin-4-amine and cyclohexylamine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific structural features and the resulting biological effects.
List of Similar Compounds
Quinazolin-4-amine
Cyclohexylamine derivatives
Other quinazoline derivatives
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This information is valuable for researchers and professionals working in the fields of chemistry, biology, medicine, and industry.
特性
IUPAC Name |
tert-butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)23-14-10-8-13(9-11-14)22-17-15-6-4-5-7-16(15)20-12-21-17/h4-7,12-14H,8-11H2,1-3H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYEMBOMWKMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2987359.png)
![2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2987360.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2987362.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2987363.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)
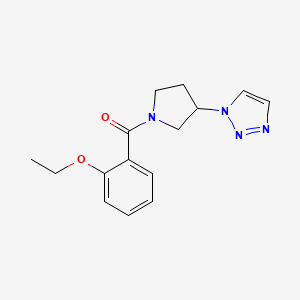
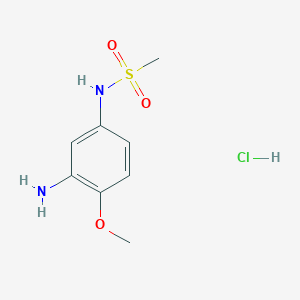
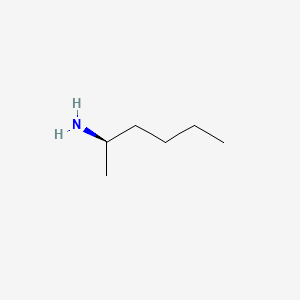
![8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2987371.png)
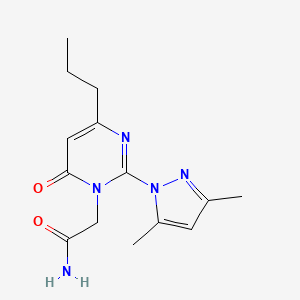
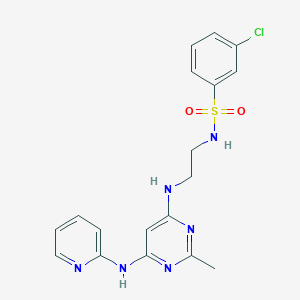
![Ethyl 4-(2-benzyl-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2987378.png)
![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987379.png)
